(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate
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Overview
Description
The compound “5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole” is a chemical of interest in the pharmaceutical industry . It is available for purchase as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, as indicated by its name. It contains an imidazo[2,1-b][1,3]thiazole ring, which is a type of heterocyclic compound. This ring is substituted with a phenyl group at the 6-position and a [(2,2-dimethylpropanoyl)oxy]imino methyl group at the 5-position .Scientific Research Applications
Anti-inflammatory and Immunoregulatory Activities
Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit anti-inflammatory and immunoregulatory properties. For instance, 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have been prepared and evaluated for anti-inflammatory activity using an adjuvant arthritic rat assay. These compounds demonstrated significantly higher potencies in stimulating cell-mediated immunity, suggesting a potential for treating inflammatory conditions (Lantos et al., 1984); (Bender et al., 1985).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of imidazo[2,1-b][1,3]thiazole derivatives. One such study synthesized new thiazolidine and imidazolidine derivatives showing varying degrees of antimicrobial effect against different bacterial and fungal strains, indicating the versatility of these compounds in combating infections (Elaasar & Saied, 2008).
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of imidazo[2,1-b][1,3]thiazole compounds provides foundational knowledge for developing pharmacologically active molecules. For example, a mild palladium-catalyzed direct arylation of azoles, including imidazo[2,1-b]thiazoles, offers a convenient method for producing compounds with potential bioactivity (Bellina, Lessi, & Manzini, 2013). Another study focused on electrophilic substitution reactions of imidazo[2,1-b]thiazoles, further contributing to the understanding of their chemical properties (O'daly et al., 1991).
Safety and Hazards
The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed, and the affected individual should move out of the dangerous area and consult a physician . This indicates that the compound may pose certain hazards and should be handled with care.
Future Directions
Properties
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-17(2,3)15(21)22-18-11-13-14(12-7-5-4-6-8-12)19-16-20(13)9-10-23-16/h4-11H,1-3H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKNEKMNAFGUSK-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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